Acide 2-(4-cinnamoylphénoxy)acétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

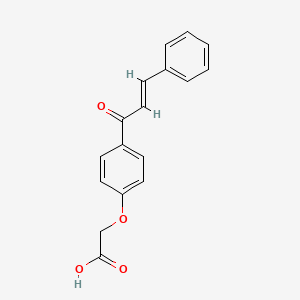

2-(4-Cinnamoylphenoxy)acetic acid is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.295. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Cinnamoylphenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Cinnamoylphenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

2-(4-Cinnamoylphenoxy)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions[][1].

Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties[][1].

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs[][1].

Industry: It is used in the production of pharmaceuticals, pesticides, and dyes[][1].

Mécanisme D'action

Target of Action

The primary target of 2-(4-Cinnamoylphenoxy)acetic acid is Smurf1, a protein involved in bone morphogenetic protein (BMP) signaling . Smurf1 ubiquitinates BMP downstream molecules for degradation .

Mode of Action

2-(4-Cinnamoylphenoxy)acetic acid effectively inhibits Smurf1 activity, which in turn increases BMP signaling . This interaction results in an enhancement of osteogenic differentiation .

Biochemical Pathways

The inhibition of Smurf1 by 2-(4-Cinnamoylphenoxy)acetic acid affects the BMP signaling pathway . This pathway is essential for osteogenesis, and its enhancement leads to increased bone formation .

Pharmacokinetics

It is known that the compound is soluble in most organic solvents, such as ethanol and dimethyl sulfoxide , which may influence its absorption and distribution in the body.

Result of Action

The inhibition of Smurf1 by 2-(4-Cinnamoylphenoxy)acetic acid leads to improved BMP signaling and osteogenic differentiation . This results in enhanced local bone formation during spinal fusion . When conjugated to an osteoblast-targeting and penetrating oligopeptide (DSS)6, 2-(4-Cinnamoylphenoxy)acetic acid promotes systemic bone formation .

Action Environment

It is known that the compound is relatively stable at room temperature , which may influence its efficacy and stability under different environmental conditions.

Analyse Biochimique

Biochemical Properties

2-(4-Cinnamoylphenoxy)acetic acid has been found to interact with Smurf1, a HECT-type E3 ubiquitin ligase . Smurf1 ubiquitinates Bone Morphogenetic Protein (BMP) downstream molecules for degradation . 2-(4-Cinnamoylphenoxy)acetic acid effectively inhibits Smurf1 activity, thereby enhancing BMP signaling .

Cellular Effects

In cellular contexts, 2-(4-Cinnamoylphenoxy)acetic acid has been shown to enhance local bone formation during spinal fusion in mouse models . This is achieved by increasing BMP signaling, which is essential for osteogenesis .

Molecular Mechanism

The molecular mechanism of 2-(4-Cinnamoylphenoxy)acetic acid involves the inhibition of Smurf1 activity . By inhibiting Smurf1, 2-(4-Cinnamoylphenoxy)acetic acid prevents the degradation of BMP downstream molecules, leading to an increase in BMP signaling .

Dosage Effects in Animal Models

In animal models, 2-(4-Cinnamoylphenoxy)acetic acid has been shown to promote systemic bone formation . The effects of varying dosages of 2-(4-Cinnamoylphenoxy)acetic acid in animal models have not been extensively studied.

Analyse Des Réactions Chimiques

2-(4-Cinnamoylphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives[][1].

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products[][1].

Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles under suitable conditions[][1].

Comparaison Avec Des Composés Similaires

2-(4-Cinnamoylphenoxy)acetic acid can be compared with other similar compounds such as:

Phenoxyacetic acid: While both compounds contain the phenoxy group, 2-(4-Cinnamoylphenoxy)acetic acid has an additional cinnamoyl group, which imparts unique properties and potential biological activities[][1].

Cinnamic acid: This compound shares the cinnamoyl group with 2-(4-Cinnamoylphenoxy)acetic acid, but lacks the phenoxyacetic acid moiety, resulting in different chemical and biological properties[][1].

Activité Biologique

2-(4-Cinnamoylphenoxy)acetic acid is an organic compound with the molecular formula C17H14O4 and a molecular weight of approximately 282.295 g/mol. This compound has garnered attention in recent years for its diverse biological activities, particularly in the context of enhancing bone morphogenetic protein (BMP) signaling through the inhibition of Smurf1, a key regulator in bone formation processes. This article explores the biological activity of 2-(4-Cinnamoylphenoxy)acetic acid, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

The primary mechanism through which 2-(4-Cinnamoylphenoxy)acetic acid exerts its biological effects is by inhibiting Smurf1 activity. Smurf1 is a HECT-type E3 ubiquitin ligase that negatively regulates BMP signaling by promoting the degradation of Smad proteins, which are crucial for osteogenic differentiation. By inhibiting Smurf1, this compound enhances BMP signaling pathways, leading to increased osteogenic differentiation and local bone formation.

Key Mechanisms:

- Inhibition of Smurf1 : Leads to increased levels of Smad proteins.

- Enhanced BMP Signaling : Promotes osteogenic differentiation in various cell types.

Antioxidant Properties

Research indicates that 2-(4-Cinnamoylphenoxy)acetic acid exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can contribute to its protective effects against oxidative stress-related damage in cells.

Osteogenic Effects

In cellular studies, this compound has been observed to enhance local bone formation during spinal fusion procedures in mouse models. The promotion of systemic bone formation has also been documented, indicating its potential use in treating bone-related disorders such as osteoporosis .

Research Findings

A variety of studies have explored the biological activities of 2-(4-Cinnamoylphenoxy)acetic acid:

- Cellular Studies : In vitro experiments have demonstrated that treatment with this compound leads to increased expression of osteogenic markers and enhanced mineralization in osteoblasts.

- Animal Models : In vivo studies involving spinal fusion models show that administration of this compound significantly improves bone healing and regeneration.

Comparative Analysis

To better understand the unique properties of 2-(4-Cinnamoylphenoxy)acetic acid, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Cinnamoylphenoxy)acetic acid | Contains a cinnamoyl group and phenoxy moiety | Inhibits Smurf1, promotes BMP signaling |

| Phenoxyacetic acid | Lacks the cinnamoyl group | Limited biological activity |

| Cinnamic acid | Contains only the cinnamoyl group | Antioxidant properties |

Case Studies

- Spinal Fusion Study : A study conducted on mouse models demonstrated that 2-(4-Cinnamoylphenoxy)acetic acid significantly enhanced spinal fusion rates compared to controls. The study measured bone density and mineralization at various time points post-treatment.

- In Vitro Osteoblast Differentiation : Another research effort focused on human osteoblasts treated with varying concentrations of this compound, revealing a dose-dependent increase in osteogenic marker expression (e.g., ALP and Runx2).

Propriétés

IUPAC Name |

2-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c18-16(11-6-13-4-2-1-3-5-13)14-7-9-15(10-8-14)21-12-17(19)20/h1-11H,12H2,(H,19,20)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZMBMJGILTZSR-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.